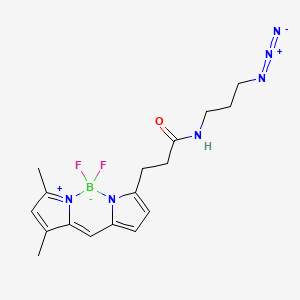
BG14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BG14 is a probe for chemo-optical modulation of epigenetically regulated transcription (COMET). It enables high-resolution, optical control of epigenetic mechanisms and photochromically inhibits human histone deacetylases using visible light.
Wissenschaftliche Forschungsanwendungen
Protection of Cells from Chemotherapy Agents
A study by Loktionova et al. (1999) explored the use of mutant forms of O6-alkylguanine-DNA alkyltransferase (AGT) resistant to BG in CHO cells. This research aimed to determine if these mutants could impart resistance to the killing effect of the combination of BG and 1,3-bis-(2-chloroethyl)-1-nitrosourea (BCNU), a chemotherapy agent. The study found that certain BG-resistant mutant proteins showed a reduced reaction rate with methylated DNA substrates but still protected cells from BCNU, indicating potential applications in reducing chemotherapy toxicity.
CD147 Expression and Tumor Proliferation
Research by Peng et al. (2020) identified CD147, also known as BSG, as a factor in tumor proliferation in bladder cancer (BC). The study revealed that CD147 expression was significantly increased in BC and correlated with tumor proliferation. This suggests a potential role for CD147 in developing prognostic markers or therapeutic targets for bladder cancer.
CD147 in Head and Neck Squamous Cell Carcinoma
Another study focused on CD147, conducted by Yu et al. (2018), revealed its role in the progression of head and neck squamous cell carcinoma (HNSCC). The research demonstrated that CD147 promotes tumor progression through nuclear factor kappa B signaling, suggesting its potential as a biomarker for diagnosis and treatment in HNSCC.
Genetic Disorders and Nucleolar Recruitment
A study by Warda et al. (2016) investigated the Bowen-Conradi syndrome (BCS), a genetic disorder caused by a mutation in the EMG1 gene. The research found that the BCS mutation leads to reduced nucleolar localization and increased degradation of the mutant protein, affecting ribosomal subunit biogenesis.
P140K MGMT Transduction in Hematopoietic Cells
Research by Zielske et al. (2003) explored the in vivo selection of MGMT(P140K) transduced hematopoietic stem cells, demonstrating potential applications in gene therapy and cancer treatment. The study found that cells expressing MGMT(P140K) could resist treatment with BG/BCNU, suggesting a strategy to protect healthy cells during cancer therapy.
Mutation of BCL-6 Gene in Normal B Cells
Shen et al. (1998) Shen et al. (1998) identified mutations in the BCL-6 gene in normal B cells. This research helps in understanding the role of somatic hypermutation in immune response and potentially in the development of certain types of lymphomas.
Disruption of BG14 in Seed Development
A recent study by Wang et al. (2023) investigated the role of the BG14 gene in Arabidopsis seed development. The disruption of BG14 resulted in enhanced callose deposition in seeds and affected seed longevity and dormancy, providing insights into the genetic control of seed development.
Eigenschaften
CAS-Nummer |
1628784-50-8 |
|---|---|
Produktname |
BG14 |
Molekularformel |
C21H21N5O |
Molekulargewicht |
359.43 |
IUPAC-Name |
N-(2-Aminophenyl)-4-((4-(dimethylamino)phenyl)diazenyl)benzamide |
InChI |
InChI=1S/C21H21N5O/c1-26(2)18-13-11-17(12-14-18)25-24-16-9-7-15(8-10-16)21(27)23-20-6-4-3-5-19(20)22/h3-14H,22H2,1-2H3,(H,23,27)/b25-24+ |
InChI-Schlüssel |
JTNDTZSCCLTZNP-OCOZRVBESA-N |
SMILES |
O=C(NC1=CC=CC=C1N)C2=CC=C(/N=N/C3=CC=C(N(C)C)C=C3)C=C2 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BG14; BG-14; BG 14; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



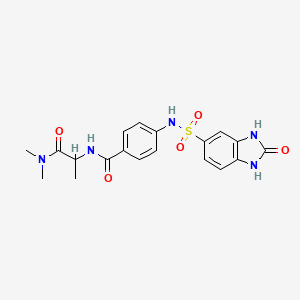

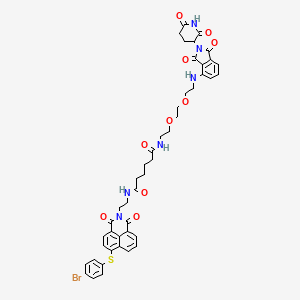
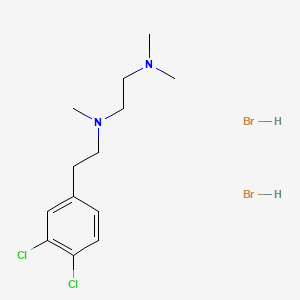
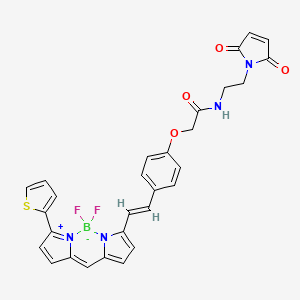
![(6~{S})-8-(3-pyrimidin-4-yl-1~{H}-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane](/img/structure/B605987.png)

